5-Bromo-3-hydroxyisoindolin-1-one
CAS No.: 573675-39-5
VCID: VC3795665
Molecular Formula: C8H6BrNO2
Molecular Weight: 228.04 g/mol
* For research use only. Not for human or veterinary use.

Description |
5-Bromo-3-hydroxyisoindolin-1-one is a chemical compound with the molecular formula C₈H₆BrNO₂ and a molecular weight of 228.04 g/mol. It is a derivative of isoindolin-1-one, which is a heterocyclic compound containing a nitrogen atom within a ring structure. The presence of a bromine atom and a hydroxyl group in the compound suggests potential reactivity and biological activity. Synthesis and Chemical ReactionsWhile specific synthesis methods for 5-Bromo-3-hydroxyisoindolin-1-one are not detailed in the available literature, compounds with similar structures often involve reactions that incorporate halogenation and hydroxylation steps. The presence of a bromine atom suggests that it could be synthesized through a bromination reaction of a precursor isoindolin-1-one derivative. Comparison with Similar Compounds
These compounds highlight the potential for isoindolin-1-one derivatives to exhibit significant biological activities, although specific data for 5-Bromo-3-hydroxyisoindolin-1-one is not available . Applications and Future Research DirectionsGiven the potential biological activities associated with similar compounds, further research into 5-Bromo-3-hydroxyisoindolin-1-one could explore its anticancer properties or other therapeutic applications. This would involve detailed in vitro and in vivo studies to assess its efficacy and safety. Potential Research Areas
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 573675-39-5 | |||||||||
Product Name | 5-Bromo-3-hydroxyisoindolin-1-one | |||||||||
Molecular Formula | C8H6BrNO2 | |||||||||
Molecular Weight | 228.04 g/mol | |||||||||
IUPAC Name | 5-bromo-3-hydroxy-2,3-dihydroisoindol-1-one | |||||||||
Standard InChI | InChI=1S/C8H6BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3,8,12H,(H,10,11) | |||||||||
Standard InChIKey | TVBQCEKYWVTSSG-UHFFFAOYSA-N | |||||||||
SMILES | C1=CC2=C(C=C1Br)C(NC2=O)O | |||||||||
Canonical SMILES | C1=CC2=C(C=C1Br)C(NC2=O)O | |||||||||
PubChem Compound | 11615537 | |||||||||
Last Modified | Jul 22 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume